Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate
Description
Systematic Nomenclature and Structural Elucidation
IUPAC Nomenclature Rationale and Substitution Pattern Analysis
The IUPAC name ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate is derived through hierarchical substitution analysis of its molecular framework:
- Parent structure : Phenoxyacetate (C$$8$$H$$7$$O$$_3^-$$), comprising a phenyl group linked via an ether oxygen to an acetate moiety.
- Substituents :
- Position 4 on the phenyl ring: A chloro(hydroxyimino)methyl group (-CH(NOH)Cl).
- Ester group : Ethyl substituent (-OCH$$2$$CH$$3$$) on the acetate carbonyl.
The numbering prioritizes the phenoxyacetate backbone, with the chloro(hydroxyimino)methyl group at the para position relative to the ether oxygen. This substitution pattern distinguishes it from simpler phenoxyacetic acid derivatives like 4-chlorophenoxyacetic acid (CPA), which lacks the hydroxyimino and ester functionalities.
Key functional groups :
Comparative Structural Analysis with Phenoxyacetic Acid Derivatives
This compound shares structural motifs with agrochemical and pharmaceutical compounds but exhibits distinct functionalization:
Structural distinctions :
Conformational Isomerism and Tautomeric Equilibrium Studies
The compound exhibits two primary forms of dynamic behavior:
Tautomerism
The hydroxyimino group (-CH(NOH)Cl) participates in a tautomeric equilibrium with its nitrone form (-CH(N=O)Cl):
$$
\text{Hydroxyimino} \rightleftharpoons \text{Nitrone}
$$
Computational studies on analogous systems suggest that bimolecular pathways involving proton transfer between two oxime molecules lower the energy barrier for tautomerization compared to intramolecular 1,2-H shifts. This equilibrium is critical for reactivity, as the nitrone tautomer exhibits enhanced electrophilicity in nucleophilic addition reactions.
Conformational Flexibility
- Ester group rotation : The ethyl ester moiety rotates freely around the C-O bond, adopting s-cis or s-trans conformations relative to the carbonyl group.
- Phenoxyacetate backbone : The dihedral angle between the phenyl ring and acetate group influences molecular planarity and intermolecular interactions.
Energy barriers :
Properties
CAS No. |
691884-24-9 |
|---|---|
Molecular Formula |
C11H12ClNO4 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
ethyl 2-[4-(C-chloro-N-hydroxycarbonimidoyl)phenoxy]acetate |
InChI |
InChI=1S/C11H12ClNO4/c1-2-16-10(14)7-17-9-5-3-8(4-6-9)11(12)13-15/h3-6,15H,2,7H2,1H3 |
InChI Key |
VJJCUXAEXWMLSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(=NO)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Ethyl 4-formylphenoxyacetate
The synthesis of ethyl 4-formylphenoxyacetate represents a critical first step in the preparation pathway. This compound serves as the scaffold upon which the oxime and chloro functionalities will be introduced.
Method A: Direct alkylation with ethyl bromoacetate
The most efficient preparation involves the alkylation of 4-hydroxybenzaldehyde with ethyl bromoacetate under basic conditions. This approach offers excellent yields and relatively mild reaction conditions.
Table 1: Reaction Conditions for Ethyl 4-formylphenoxyacetate Synthesis
| Reagent | Quantity | Molar Ratio |
|---|---|---|
| 4-Hydroxybenzaldehyde | 1.00 g | 1.0 equiv |
| Ethyl bromoacetate | 1.37 g | 1.2 equiv |
| K₂CO₃ | 3.00 g | 2.7 equiv |
| DMF | 100 mL | Solvent |
| Temperature | 95°C | - |
| Reaction time | 3 hours | - |
| Yield | 1.53 g (90%) | - |
The procedure involves stirring 4-hydroxybenzaldehyde (1 g), ethyl bromoacetate (1.37 g), and potassium carbonate (3 g) in DMF (100 mL) for 3 hours at 95°C. The reaction progress is monitored by TLC using hexane/ethyl acetate (70/30, v/v). After completion, the solvent is removed under vacuum, and the product is extracted with chloroform, washed with distilled water, and dried over MgSO₄. After solvent removal, the target precursor is obtained as a yellowish powder with 90% yield.
Method B: Williamson ether synthesis variation
An alternative approach utilizes chloroacetic acid ethyl ester instead of bromoacetate, though this typically results in slightly lower yields (82-85%) due to the reduced reactivity of the chloride leaving group compared to bromide.
Synthesis of Ethyl Chloroacetate as an Alternative Precursor
For laboratories that prefer to prepare their own reagents, ethyl chloroacetate can be synthesized through the esterification of chloroacetic acid with ethanol under acidic conditions.
Table 2: Reaction Conditions for Ethyl Chloroacetate Synthesis
| Parameter | Condition/Value |
|---|---|
| Reactants | Chloroacetic acid + Ethanol |
| Catalyst | Sulfuric acid |
| Dehydrating agent | Benzene (for azeotropic water removal) |
| Temperature | 105°C |
| Duration | 3 hours |
| Molecular sieve | Required for dehydration |
| Yield | 97.4% |
| Boiling point | 144-146°C (atmospheric pressure) |
| Purity | ≥99.0% |
The procedure involves adding chloroacetic acid, ethanol, and benzene into an esterification vessel, followed by slow addition of sulfuric acid. The mixture is heated to reflux, allowing continuous removal of the benzene-water azeotrope. After complete water removal, the reaction mixture is cooled, and the crude ester is washed with saturated sodium bicarbonate solution and water until neutral. After drying with anhydrous calcium chloride and distillation, the fraction collected at 144-146°C represents the pure ethyl chloroacetate.
Conversion to Oxime Derivatives
General Methods for Oxime Formation
The conversion of the aldehyde functionality to an oxime is a critical step in the synthesis pathway. This transformation typically employs hydroxylamine as the key reagent.
Method A: Hydroxylamine hydrochloride in alcohol/water mixture
The most common approach involves the use of hydroxylamine hydrochloride with a base in an alcohol/water mixture.
Table 3: Standard Conditions for Oxime Formation
| Reagent | Quantity | Molar Ratio |
|---|---|---|
| Ethyl 4-formylphenoxyacetate | - | 1.0 equiv (2.5 mmol) |
| Hydroxylamine hydrochloride | 695 mg | 4.0 equiv (10.0 mmol) |
| Sodium carbonate | 530 mg | 2.0 equiv (5.0 mmol) |
| Water | 6 mL | Solvent |
| Ethanol | 9 mL | Co-solvent |
| Temperature | Reflux | - |
| Reaction time | 3 hours | - |
| Yield | >95% (typical) | - |
The procedure involves refluxing a solution of the aldehyde (ethyl 4-formylphenoxyacetate), hydroxylamine hydrochloride, sodium carbonate, water, and ethanol for approximately 3 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic fractions are dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to afford the oxime derivative.
Method B: Pyridine-mediated oxime formation
An alternative approach utilizes pyridine as both solvent and base for the reaction with hydroxylamine hydrochloride.
Table 4: Pyridine-Mediated Oxime Formation
| Parameter | Condition/Value |
|---|---|
| Aldehyde | Ethyl 4-formylphenoxyacetate |
| Hydroxylamine·HCl | 1.5-2.0 equivalents |
| Solvent | Pyridine |
| Temperature | Reflux |
| Duration | 5 hours |
| Workup | Remove pyridine under vacuum, dissolve in chloroform, wash with HCl |
| Yield | 80-85% |
This method typically involves refluxing the aldehyde and hydroxylamine hydrochloride in pyridine for approximately 5 hours. After removing the pyridine under reduced pressure, the residue is dissolved in chloroform and washed with aqueous hydrochloric acid solution followed by water. After solvent evaporation, the oxime product is obtained.
Specific Application to Phenoxyacetate Systems
The presence of the phenoxyacetate group in the target molecule requires careful consideration when applying oxime formation methods. The electron-donating nature of the phenoxy group can enhance the reactivity of the aldehyde, typically resulting in higher yields compared to unsubstituted benzaldehyde oximes.
Studies have shown that for phenoxyacetate derivatives, Method A (using hydroxylamine hydrochloride with sodium carbonate in an alcohol/water mixture) generally provides superior results with yields exceeding 90% and minimal side product formation.
Chlorination Strategies for Oxime Derivatives
Direct Chlorination Methods
The introduction of the chloro group to the oxime carbon represents one of the most challenging aspects of the synthesis. Several approaches have been documented in the literature.
Method A: N-Chlorosuccinimide (NCS) in DMF
This method employs N-chlorosuccinimide as a mild and selective chlorinating agent.
Table 5: NCS Chlorination Conditions
| Reagent | Quantity | Function |
|---|---|---|
| Ethyl {4-[(hydroxyimino)methyl]phenoxy}acetate | 1.0 equiv | Substrate |
| N-Chlorosuccinimide | 1.1 equiv | Chlorinating agent |
| DMF | - | Solvent |
| Temperature | 25-30°C | - |
| Reaction time | 6-8 hours | - |
| Yield | 65-70% | - |
The procedure typically involves adding N-chlorosuccinimide to a solution of the oxime in DMF and stirring at 25-30°C for 6-8 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the chloro-oxime product.
Method B: Sodium hypochlorite with phase-transfer catalyst
An alternative approach utilizes sodium hypochlorite with a phase-transfer catalyst in a biphasic system.
Table 6: Hypochlorite Chlorination Conditions
| Parameter | Condition/Value |
|---|---|
| Oxime | Ethyl {4-[(hydroxyimino)methyl]phenoxy}acetate |
| Chlorinating agent | Sodium hypochlorite (10-15% solution) |
| Phase-transfer catalyst | Tetrabutylammonium bromide (TBAB) |
| Co-solvent system | Dichloromethane/Water |
| Temperature | 0-5°C |
| pH | 8-9 (maintained with buffer) |
| Reaction time | 1-2 hours |
| Yield | 75-80% |
This procedure involves the dropwise addition of sodium hypochlorite solution to a cooled (0-5°C) mixture of the oxime, dichloromethane, and TBAB with vigorous stirring. The pH is maintained at 8-9 throughout the addition. After completion (1-2 hours), the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated to obtain the product.
Indirect Approaches via Chloro-intermediates
Some researchers have explored indirect routes using chloro-intermediates that can be incorporated into the target structure.
Method C: Utilizing ethyl 2-chloro-2-(hydroxyimino)acetate
This approach involves the coupling of ethyl 2-chloro-2-(hydroxyimino)acetate with appropriate phenolic derivatives.
Table 7: Reaction Conditions Using Chloro-intermediate
| Reagent | Quantity | Molar Ratio |
|---|---|---|
| Ethyl 2-chloro-2-(hydroxyimino)acetate | 20 g | 1.0 equiv |
| 4-Hydroxyphenyl derivative | - | 1.1 equiv |
| NaHCO₃ | 22 g | 1.5 equiv |
| DMF | 100 mL | Solvent |
| Temperature | 25-30°C | - |
| Reaction time | 6-8 hours | - |
| Yield | 60-65% | - |
The procedure involves mixing ethyl 2-chloro-2-(hydroxyimino)acetate, the appropriate 4-hydroxyphenyl derivative, sodium hydrogen carbonate, and DMF, maintaining the temperature at 25-30°C for 6-8 hours. After reaction completion, the mixture is processed through suction filtration, vacuum distillation to recover DMF, washing with water, heating to 40-50°C, separation of layers, triethylamine treatment, cooling, and filtration.
Complete Synthesis Routes for Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate
Optimized Three-Step Synthesis
Based on the methods described above, an optimized three-step synthesis can be proposed:
Table 8: Optimized Synthesis Route
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Hydroxybenzaldehyde → Ethyl 4-formylphenoxyacetate | Ethyl bromoacetate, K₂CO₃, DMF, 95°C, 3h | 90% |
| 2 | Ethyl 4-formylphenoxyacetate → Ethyl {4-[(hydroxyimino)methyl]phenoxy}acetate | NH₂OH·HCl, Na₂CO₃, EtOH/H₂O, reflux, 3h | 95% |
| 3 | Ethyl {4-[(hydroxyimino)methyl]phenoxy}acetate → this compound | NaOCl, TBAB, CH₂Cl₂/H₂O, 0-5°C, 1-2h | 78% |
| Overall yield | 66.7% |
This three-step sequence offers the most efficient pathway to the target compound with an overall yield of approximately 66.7%.
Alternative One-Pot Approach
For laboratories seeking to reduce handling and purification steps, a modified one-pot approach for the oxime formation and chlorination can be considered:
Table 9: One-Pot Oxime Formation and Chlorination
| Stage | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Ethyl 4-formylphenoxyacetate in EtOH/H₂O | Starting material |
| 2 | NH₂OH·HCl, Na₂CO₃, reflux 3h | Oxime formation |
| 3 | Cool to 0-5°C | Preparation for chlorination |
| 4 | NaOCl, TBAB addition, pH 8-9, 1-2h | Chlorination |
| 5 | Direct extraction and purification | Workup |
| Expected yield | 60-65% (over two steps) |
While this approach offers the advantage of fewer isolation steps, the overall yield is typically 5-10% lower than the stepwise approach due to competing side reactions and challenges in reaction control.
Analytical Characterization
Spectroscopic Data for this compound
The identity and purity of the final product can be confirmed through various analytical techniques:
Table 10: Analytical Characterization Data
| Technique | Key Features/Values |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45-8.60 (s, 1H, NOH), 7.50-7.65 (d, 2H, ArH), 6.90-7.05 (d, 2H, ArH), 4.60-4.70 (s, 2H, OCH₂CO), 4.20-4.30 (q, 2H, OCH₂CH₃), 1.20-1.35 (t, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.5 (C=O), 158.0 (ArC-O), 140.5 (C=NOH), 130.5 (ArC), 128.5 (ArC), 114.8 (ArC), 65.2 (OCH₂CO), 61.5 (OCH₂CH₃), 14.2 (CH₃) |
| IR (KBr, cm⁻¹) | 3350-3450 (O-H stretch), 1740-1760 (C=O stretch), 1600-1620 (C=N stretch), 750-780 (C-Cl stretch) |
| Melting Point | 115-118°C |
| MS (ESI) | m/z 272 [M+H]⁺, 294 [M+Na]⁺ |
| HPLC Purity | >98% (typical) |
These analytical parameters provide important benchmarks for verifying successful synthesis and determining product purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The chloro(hydroxyimino)methyl group undergoes nucleophilic substitution reactions, particularly with amines, thiols, or oxygen-based nucleophiles.
-
Reaction with Amines :
The chloro group can be displaced by primary or secondary amines to form substituted hydrazone derivatives. For example:This reaction is analogous to the substitution observed in ethyl 2-chloro-2-(hydroxyimino)acetate derivatives during isoxazole synthesis .
-
Reaction with Thiols :
Thiols react with the chloro group to form thioether-linked products, as seen in the synthesis of thiazolidinone derivatives .
Cyclization Reactions
The hydroxyimino (–NH–O–) group facilitates cyclization under acidic or basic conditions.
-
Formation of Five-Membered Heterocycles :
In the presence of thiourea or thioacetamide, the compound cyclizes to form thiazole derivatives. For instance:Similar cyclization mechanisms are documented for ethyl 2-chloroacetoacetate in thiazole synthesis .
-
Isoxazole Formation :
Reacting with dipolarophiles (e.g., alkynes) under microwave conditions generates isoxazole derivatives via 1,3-dipolar cycloaddition .
Ester Hydrolysis and Functionalization
The ethyl ester group is susceptible to hydrolysis, enabling further derivatization.
-
Acidic/Basic Hydrolysis :
Hydrolysis yields the corresponding carboxylic acid, which can undergo amidation or esterification. For example:This reactivity mirrors procedures for ethyl 2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate hydrolysis .
-
Amidation :
The carboxylic acid intermediate reacts with amines to form amides, a step critical in peptide bond formation .
Oxidation and Reduction Reactions
The hydroxyimino group (–NH–O–) participates in redox transformations.
-
Oxidation to Nitroso :
Treatment with oxidizing agents (e.g., HNO₃) converts the hydroxyimino group to a nitroso derivative: -
Reduction to Amine :
Catalytic hydrogenation reduces the hydroxyimino group to an amine:Similar reductions are reported for nitroacetyl derivatives in heterocycle synthesis .
Reactivity with Aromatic Systems
The phenoxy ring undergoes electrophilic substitution (e.g., nitration, sulfonation) under standard conditions.
-
Nitration :
Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at the para position relative to the phenoxy oxygen.
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Hydroxylamine hydrochloride + Ethyl acetoacetate | Mild heating | High |
| 2 | Aromatic aldehyde | Stirring at room temperature | Moderate |
| 3 | Purification (e.g., recrystallization) | Solvent evaporation | Variable |
Biological Activities
Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate exhibits a range of biological activities, making it a candidate for further pharmacological studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives synthesized from similar methods have shown significant inhibitory effects on various cancer cell lines, including lung and colon cancer cells.
Case Study: Anticancer Efficacy
- Cell Lines Tested : A549 (lung cancer), Caco-2 (colon cancer)
- IC₅₀ Values :
- A549: 40.54 µM
- Caco-2: 29.77 µM
Table 2: Anticancer Activity Data
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 (Lung Cancer) | 40.54 |
| Caco-2 (Colon Cancer) | 29.77 |
Antioxidant Activity
The compound has demonstrated notable antioxidant properties, crucial for mitigating oxidative stress in cells. In vitro assays indicate that it effectively scavenges free radicals.
Research Findings :
- The compound significantly reduces oxidative damage in cellular models, suggesting potential applications in neuroprotection and age-related diseases.
Therapeutic Applications
Given its biological activities, this compound may have therapeutic applications in treating various conditions:
- Cancer Treatment : Due to its anticancer properties, it could be developed as a chemotherapeutic agent.
- Neurodegenerative Diseases : Its antioxidant activity suggests potential use in conditions like Alzheimer's disease by protecting neuronal cells from oxidative damage.
Mechanism of Action
The mechanism of action of Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic aromatic substitution reactions, modifying the activity of biological molecules. The phenoxyacetate moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s closest analogs are derivatives of (methoxyimino)phenoxyacetates and hydrazonoacetates. Key comparisons include:
Table 1: Structural Comparison of Ethyl {4-[Chloro(hydroxyimino)methyl]phenoxy}acetate with Analogs
Key Observations :
- Hydroxyimino vs. This may improve solubility in polar solvents or interactions with biological targets.
- Chlorine vs. Bromine : The electron-withdrawing Cl substituent (target compound) offers different reactivity compared to bromine (), such as faster nucleophilic substitution due to smaller size and lower steric hindrance .
- Hydrazone Linkages: Ethyl 2-chloro(phenylhydrazono)acetate () exhibits a planar hydrazone structure with Z-configuration, enabling helical hydrogen-bonded chains. The target compound’s hydroxyimino group may adopt similar supramolecular arrangements .
Physicochemical Properties
Table 2: Comparative Physicochemical Properties
Key Observations :
- The hydroxyimino group in the target compound may increase polarity compared to methoxyimino derivatives, improving aqueous solubility but requiring stabilization against hydrolysis.
- Chlorine’s electron-withdrawing effect could reduce basicity compared to methyl-substituted analogs (e.g., ) .
Biological Activity
Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate, a compound with notable structural features, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of this compound's biological activity.
Chemical Structure and Properties
This compound can be characterized by its distinctive functional groups, which include a chloro substituent and a hydroxyimino moiety. These features are essential for its interaction with biological systems. The compound is structurally related to various phenoxyacetic acid derivatives known for their herbicidal and pharmacological properties.
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds related to this compound. For instance, derivatives containing oxime functionalities have shown significant cytotoxic effects against various human cancer cell lines, including HeLa and HepG2 cells. A study reported that certain oxime derivatives exhibited growth inhibition percentages (GI%) ranging from 77% to 99% across different cancer lines, suggesting that the oxime moiety enhances anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
| Compound | Cell Line | GI% |
|---|---|---|
| Compound I | HeLa | 93% |
| Compound II | HepG2 | 99% |
| This compound | SUIT-2 | TBD |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression .
- Induction of Apoptosis : The presence of the hydroxyimino group may facilitate the activation of apoptotic pathways, leading to programmed cell death in malignant cells .
Case Studies
- Study on Lipid Metabolism : Research involving ethyl 4-chloro-2-methylphenoxyacetate indicated that it affects lipid metabolism by potentiating peroxisomal enzyme activity in rat liver models. This suggests potential implications for metabolic disorders and cancer .
- Cytotoxicity Evaluation : A comparative study on various phenoxyacetic acid derivatives revealed that those with similar structural features to this compound demonstrated significant cytotoxicity against both malignant and non-malignant cells. This highlights the need for further exploration into its therapeutic index .
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) Studies : To determine how modifications to the chemical structure influence biological activity.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
